Pgam1-IN-1 is a small molecule compound identified as an inhibitor of phosphoglycerate mutase 1, an enzyme that plays a crucial role in glycolysis and cancer metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in targeting various cancers where phosphoglycerate mutase 1 is overexpressed. The identification and development of Pgam1-IN-1 stem from the need to understand and manipulate metabolic pathways in cancer cells, specifically those involved in aerobic glycolysis.
The compound Pgam1-IN-1 was discovered through high-throughput screening of small molecule libraries, aimed at identifying effective inhibitors of phosphoglycerate mutase 1. The screening process involved evaluating the interaction of various compounds with the enzyme, leading to the identification of Pgam1-IN-1 as a promising candidate for further research and development.
Pgam1-IN-1 is classified as a small molecule inhibitor within the broader category of antineoplastic agents. It specifically targets metabolic pathways associated with cancer cell proliferation and survival, making it a potential candidate for cancer treatment strategies.
The synthesis of Pgam1-IN-1 involves several key steps that are critical for obtaining the desired purity and activity of the compound.
The molecular structure of Pgam1-IN-1 is pivotal in determining its function as an inhibitor of phosphoglycerate mutase 1.
Pgam1-IN-1 is characterized by a specific arrangement of atoms that facilitates its interaction with the active site of phosphoglycerate mutase 1. While detailed structural data specific to Pgam1-IN-1 may not be fully available, it is likely to share structural features common among small molecule inhibitors targeting similar enzymes.
Molecular modeling studies can provide insights into the binding interactions between Pgam1-IN-1 and phosphoglycerate mutase 1, revealing critical binding sites and conformational changes upon ligand binding.
Pgam1-IN-1's primary role is to inhibit the enzymatic activity of phosphoglycerate mutase 1, thereby affecting glycolytic pathways in cancer cells.
The inhibition mechanism typically involves:
Kinetic studies can be performed to determine the inhibitor's efficacy, including:
Pgam1-IN-1 exerts its effects primarily through inhibition of phosphoglycerate mutase 1, which disrupts glycolysis in cancer cells.
The mechanism includes:
Studies have shown that inhibiting phosphoglycerate mutase 1 can significantly reduce cell proliferation in various cancer models, highlighting the therapeutic potential of Pgam1-IN-1.
Understanding the physical and chemical properties of Pgam1-IN-1 is essential for its application as a therapeutic agent.
Data from preliminary studies suggest favorable properties that support further development as an anticancer agent.
Pgam1-IN-1 shows promise in various scientific applications:
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic cascade, catalyzing the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reaction occupies a critical metabolic node, positioning PGAM1 as a master regulator of glycolytic flux and biosynthetic precursor distribution [1] [5]. Cancer cells exhibit profound metabolic reprogramming (the Warburg effect), favoring glycolysis over oxidative phosphorylation even under normoxic conditions. Within this context, PGAM1 activity directs carbon flow toward pyruvate generation for ATP production while simultaneously controlling the levels of 3-PG, a precursor for serine biosynthesis—essential for nucleotide and glutathione synthesis [3] [6].
PGAM1’s function extends beyond simple catalysis; it acts as a metabolic coordinator. The mTOR signaling pathway, frequently hyperactivated in cancers, transcriptionally upregulates PGAM1 expression via hypoxia-inducible factor 1α (HIF-1α) [3]. This induction creates a feed-forward loop where mTOR-driven PGAM1 overexpression enhances glycolytic capacity, fueling anabolic pathways necessary for rapid tumor proliferation. Experimental models demonstrate that Tsc2 or Pten knockout cells (exhibiting mTOR hyperactivation) display significantly elevated PGAM1 expression and enzymatic activity, reversible by mTOR inhibition [3]. Consequently, PGAM1 serves as a key executioner of mTOR-mediated metabolic rewiring, making it an attractive target for disrupting cancer bioenergetics.
Table 1: PGAM1 Expression and Activity in Metabolic Dysregulation
Biological Context | PGAM1 Alteration | Functional Consequence | Reference |
---|---|---|---|
mTOR hyperactivation (e.g., TSC2/PTEN loss) | Increased expression & activity | Enhanced glycolytic flux, lactate production, biosynthetic precursor accumulation | [3] |
Hypoxia/Normoxic cancer cells | HIF-1α-mediated upregulation | Metabolic reprogramming favoring glycolysis over OXPHOS | [3] |
Paclitaxel-resistant ovarian cancer | Overexpression | Increased pyruvate/lactate production, chemoresistance | [8] |
Highly metastatic PDAC cells | Upregulated expression | Enhanced migration and invasion capabilities | [6] |
PGAM1 is consistently overexpressed across diverse human malignancies, correlating strongly with aggressive disease phenotypes and unfavorable clinical outcomes. Transcriptomic and proteomic analyses reveal PGAM1 amplification in cancers including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), urothelial bladder cancer (UBC), ovarian cancer, and uveal melanoma (UVM) [3] [4] [6].
In NSCLC, PGAM1 levels positively correlate with mTOR pathway activity and advanced tumor staging. Immunohistochemical analysis of patient tissues demonstrates that high PGAM1 expression is an independent adverse prognostic factor, significantly associated with reduced overall survival [3]. Similarly, in PDAC, quantitative proteomics identified PGAM1 as markedly upregulated in highly metastatic cell lines (PC-1.0) compared to their weakly metastatic counterparts (PC-1). This overexpression extends to human PDAC tissues with clinical metastases, and siRNA-mediated PGAM1 knockdown impairs migration and invasion in vitro [6].
Uveal melanoma (UVM) studies further cement PGAM1’s role in progression. Pan-cancer analyses confirm PGAM1 overexpression in UVM compared to normal tissue, tightly linked to advanced staging, metastasis, and poor patient prognosis [7]. Mechanistically, PGAM1 depletion in UVM cells inhibits migration/invasion and induces apoptosis, accompanied by downregulation of metastasis-promoting proteins like Snail and PD-L1.
Crucially, PGAM1 overexpression drives therapeutic resistance. In ovarian cancer, proteomic profiling identified PGAM1 as significantly elevated in paclitaxel-resistant SKOV3-TR30 cells compared to parental SKOV3 cells [8]. Enforced PGAM1 expression conferred paclitaxel resistance in sensitive cells, while its knockdown re-sensitized resistant cells, functionally linking PGAM1-driven glycolysis (increased pyruvate/lactate production) to chemoresistance. Clinically, high PGAM1 expression predicts reduced progression-free survival (PFS) and overall survival (OS) in ovarian cancer patients [8].
Table 2: Clinical Significance of PGAM1 Overexpression in Human Cancers
Cancer Type | Detection Method | Clinical/Pathological Association | Prognostic Impact | |
---|---|---|---|---|
Non-Small Cell Lung Cancer (NSCLC) | IHC, mRNA sequencing | Advanced tumor stage, High mTOR activity | Reduced overall survival | [3] |
Pancreatic Ductal Adenocarcinoma (PDAC) | SILAC proteomics, WB, IHC | Clinical metastasis, High metastatic potential in cell lines | Shorter metastasis-free survival | [6] |
Ovarian Cancer | Proteomics, IHC, WB | Paclitaxel resistance, Higher glycolytic flux | Reduced PFS and OS | [8] |
Uveal Melanoma (UVM) | Pan-cancer RNA/protein analysis | Advanced staging, Metastasis, Immune cell infiltration | Poor overall and disease-specific survival | [7] |
Urothelial Bladder Cancer (UBC) | 2-DE/MS Proteomics, IHC | Tumor progression | Potential biomarker for aggressive disease | [4] |
Beyond its canonical role in glycolysis, PGAM1 exhibits moonlighting functions critical for tumor progression, particularly through protein-protein interactions influencing cytoskeletal dynamics, extracellular matrix (ECM) remodeling, and immune evasion. PGAM1 directly interacts with α-smooth muscle actin (ACTA2) and γ-actin (ACTG1) [7]. These interactions are not merely structural; they facilitate cytoskeletal reorganization essential for cancer cell migration, invasion, and metastasis. In NSCLC, the PGAM1-ACTA2 axis promotes tumor growth and confers resistance to EGFR inhibitors like erlotinib [7]. Disruption of this interaction impairs cell motility, suggesting PGAM1 acts as a scaffold linking metabolic flux to cytoskeletal remodeling.
PGAM1 also influences the tumor microenvironment via regulation of matrix metalloproteinases (MMPs) and immune checkpoint molecules. In uveal melanoma, PGAM1 knockdown significantly downregulated Snail (a master regulator of epithelial-mesenchymal transition - EMT) and PD-L1 (a key immune checkpoint protein) [7]. This was accompanied by increased E-cadherin (an epithelial marker) and decreased BCl-2 (an anti-apoptotic protein), indicating PGAM1’s role in modulating EMT, apoptosis resistance, and immune escape. Molecular docking studies support potential direct interactions between PGAM1 and PD-L1/Snail, suggesting a non-metabolic signaling scaffold function [7].
Furthermore, PGAM1 contributes to DNA damage response and angiogenesis. It interacts with proteins like CtIP (C-terminal binding protein interacting protein) to promote homologous recombination (HR) repair of DNA double-strand breaks, potentially safeguarding cancer genomes [7]. In prostate cancer, PGAM1 binding to ACTG1 was shown to promote angiogenesis and metastasis [7]. These diverse functions position PGAM1 as a central hub integrating cancer metabolism with hallmarks of malignancy—proliferation, invasion, metastasis, immune evasion, and genomic instability—making its inhibition a multifaceted therapeutic strategy.
Table 3: Non-Glycolytic Functions of PGAM1 and Their Roles in Cancer
Non-Glycolytic Function | Interacting Partner/Effector | Cancer Type | Biological Consequence | |
---|---|---|---|---|
Cytoskeletal Remodeling & Motility | α-Smooth Muscle Actin (ACTA2) | NSCLC | Enhanced migration, invasion, erlotinib resistance | [7] |
Cytoskeletal Remodeling & Angiogenesis | γ-Actin (ACTG1) | Prostate Cancer | Promotion of angiogenesis and metastasis | [7] |
Immune Checkpoint Modulation | PD-L1 (Predicted interaction) | Uveal Melanoma (UVM) | Increased PD-L1, potential immune evasion | [7] |
Epithelial-Mesenchymal Transition (EMT) | Snail (Predicted interaction) | Uveal Melanoma (UVM) | Enhanced EMT, migration, and invasion | [7] |
DNA Damage Repair | CtIP | Pan-Cancer (suggested) | Enhanced HR repair, genomic stability | [7] |
Apoptosis Resistance | BCl-2 | Uveal Melanoma (UVM) | Suppression of apoptosis | [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1